molecular formula C26H20F3N5O2 B2917933 5-oxo-N-(3-phenylpropyl)-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031596-04-9

5-oxo-N-(3-phenylpropyl)-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No.: B2917933
CAS No.: 1031596-04-9
M. Wt: 491.474
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Description

5-oxo-N-(3-phenylpropyl)-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C26H20F3N5O2 and its molecular weight is 491.474. The purity is usually 95%.
BenchChem offers high-quality 5-oxo-N-(3-phenylpropyl)-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-oxo-N-(3-phenylpropyl)-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1031596-04-9

Molecular Formula

C26H20F3N5O2

Molecular Weight

491.474

IUPAC Name

5-oxo-N-(3-phenylpropyl)-3-[3-(trifluoromethyl)phenyl]-1H-triazolo[1,5-a]quinazoline-8-carboxamide

InChI

InChI=1S/C26H20F3N5O2/c27-26(28,29)19-10-4-9-17(14-19)22-23-31-25(36)20-12-11-18(15-21(20)34(23)33-32-22)24(35)30-13-5-8-16-6-2-1-3-7-16/h1-4,6-7,9-12,14-15,33H,5,8,13H2,(H,30,35)

SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC(=CC=C5)C(F)(F)F

solubility

not available

Origin of Product

United States

Biological Activity

The compound 5-oxo-N-(3-phenylpropyl)-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide (CAS Number: 1031596-04-9) is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. Its unique structural components, including a quinazoline core fused with a triazole ring and the presence of trifluoromethyl and phenyl substituents, suggest that it may exhibit significant pharmacological properties.

Molecular Characteristics

PropertyValue
Molecular FormulaC26H30F3N5O2
Molecular Weight501.5 g/mol
Structural FormulaStructure

The trifluoromethyl group enhances lipophilicity and metabolic stability, which can influence the compound's interaction with biological targets and its overall efficacy in therapeutic applications.

Research indicates that compounds similar to 5-oxo-N-(3-phenylpropyl)-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide often act as inhibitors in various biochemical pathways. Specifically, they may target proteins involved in cancer progression, such as polo-like kinase 1 (Plk1), which is crucial in mitotic regulation and is often overexpressed in tumors .

In Vitro Studies

In vitro studies have shown that derivatives of quinazoline and triazole frameworks can inhibit cell proliferation by interfering with specific signaling pathways. For instance:

  • Cell Proliferation Inhibition : Compounds derived from similar scaffolds have demonstrated IC50 values ranging from 1.63 to 1.83 µM against Plk1 .
  • Selectivity : The specificity of these compounds for Plk1 over related kinases (Plk2 and Plk3) suggests a favorable therapeutic window .

Interaction Studies

Understanding how this compound interacts with biological targets is essential for elucidating its mechanism of action. Interaction studies typically involve:

  • Binding Affinity Assays : These assays measure how well the compound binds to target proteins.
  • Cellular Uptake Studies : These studies assess how effectively the compound enters cells and reaches its target.

Case Study 1: Anticancer Activity

A study exploring the anticancer activity of triazoloquinazolinone-based compounds highlighted their potential as novel therapeutic agents against Plk1-addicted cancers. The study found that modifications to the side chains significantly influenced biological activity, leading to compounds with enhanced efficacy .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that specific substitutions on the quinazoline scaffold could enhance inhibitory activity against cancer cell lines. For example, analogues with longer alkyl chains exhibited improved potency compared to shorter chains .

Q & A

Q. What are the typical synthetic routes and key intermediates for synthesizing this compound?

The compound is synthesized via multi-step reactions, including cyclization, condensation, and amidation. For example, analogous triazoloquinazolines are prepared by reacting amines with intermediates under reflux in ethanol, followed by purification via column chromatography (e.g., gradient elution with ethyl acetate/light petroleum mixtures). Key intermediates include halogenated precursors and hydrazine derivatives, as seen in the synthesis of related triazolo compounds . Reaction times (24–72 hours) and temperatures (70–100°C) are critical for optimizing yields .

Q. Which characterization techniques are essential for confirming structural integrity?

Essential methods include:

  • 1^1H-NMR spectroscopy : To verify substituent positions and regioselectivity (e.g., δ 2.79 ppm for methyl groups in triazolo derivatives) .
  • Melting point analysis : Used to assess purity (e.g., 114–134°C for similar compounds) .
  • Chromatography : Column chromatography for purification and HPLC for purity validation .

Q. How can researchers ensure reproducibility in synthetic protocols?

Standardize solvent systems (e.g., ethanol for amine reactions), stoichiometric ratios (1.1–4.5 equivalents of amines), and reaction monitoring via TLC. Document gradient elution parameters (e.g., ethyl acetate:petroleum ether ratios) to replicate purification steps .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound?

Integrate quantum chemical calculations (e.g., reaction path searches) with information science to predict optimal solvents, catalysts, and temperatures. For example, ICReDD’s approach uses computational screening to narrow experimental conditions, reducing trial-and-error cycles by 50–70% . Validate predictions with small-scale experiments before scaling up .

Q. What strategies address impurities during large-scale synthesis?

  • Purification : Use gradient elution chromatography with tailored solvent systems (e.g., ethyl acetate/light petroleum) to resolve structurally similar byproducts .
  • Statistical Design of Experiments (DoE) : Apply factorial designs to identify critical variables (e.g., temperature, reaction time) that influence impurity formation .
  • Crystallization : Optimize solvent mixtures (e.g., aqueous DMF) to enhance crystal lattice selectivity .

Q. How to analyze conflicting bioactivity data across studies?

  • Orthogonal assays : Cross-validate results using enzymatic, cellular, and biophysical assays to rule out assay-specific artifacts.
  • Structural analogs : Compare activity trends with derivatives (e.g., trifluoromethyl vs. methyl substituents) to identify pharmacophore requirements .
  • Data normalization : Account for variations in cell lines, solvent effects (e.g., DMSO concentration), and batch-to-batch compound purity .

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Analog synthesis : Systematically modify substituents (e.g., phenylpropyl chains, trifluoromethyl groups) using modular synthetic routes .
  • High-throughput screening : Test analogs against target proteins (e.g., kinases) to map activity cliffs.
  • Multivariate analysis : Use principal component analysis (PCA) to correlate structural descriptors (e.g., logP, steric bulk) with bioactivity .

Methodological Considerations

Q. What statistical approaches enhance experimental reliability?

  • Response Surface Methodology (RSM) : Model nonlinear relationships between variables (e.g., temperature vs. yield) .
  • Central Composite Design : Efficiently explore multi-factor interactions with minimal experiments .
  • ANOVA : Identify significant factors (p < 0.05) affecting reaction outcomes .

Q. How to mitigate solvent interference in biological assays?

  • Solvent controls : Include matched solvent concentrations (e.g., 0.1% DMSO) in all assay plates.
  • Lyophilization : Remove high-boiling solvents (e.g., DMF) via freeze-drying before reconstituting in assay buffers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.